
Kyotorphin
Overview
Description
Kyotorphin, also known as L-tyrosyl-L-arginine, is a neuroactive dipeptide that plays a significant role in pain regulation within the brain. It was first isolated from bovine brain by Japanese scientists in 1979 and named after the city of Kyoto, Japan, where it was discovered. This compound exhibits morphine-like analgesic activity but does not interact with opioid receptors. Instead, it releases met-enkephalin and stabilizes it from degradation, contributing to its analgesic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Kyotorphin can be synthesized using standard peptide synthesis methods. One common approach involves the coupling of L-tyrosine and L-arginine using coupling reagents such as benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) and N-hydroxybenzotriazole (HOBt) or 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT). The reaction is typically carried out in the presence of bases like N-methylmorpholine (NMM) or diisopropylethylamine (DIEA) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound involves similar peptide synthesis techniques but on a larger scale. The process includes the use of automated peptide synthesizers to ensure high yield and purity. The synthesized peptide is then purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions
Kyotorphin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form disulfide bonds, which may affect its biological activity.
Reduction: Reduction reactions can break disulfide bonds, restoring the peptide to its original form.
Substitution: Substitution reactions can modify the amino acid residues in this compound, potentially altering its biological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and β-mercaptoethanol are used.
Substitution: Reagents like N-methylmorpholine (NMM) and diisopropylethylamine (DIEA) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked dimers, while reduction can restore the monomeric form of this compound .
Scientific Research Applications
Analgesic Properties
Mechanism of Action
Kyotorphin is primarily recognized for its analgesic properties. It is believed to exert its effects through various mechanisms, including modulation of opioid receptors and interaction with neurotransmitter systems. Research indicates that this compound may activate the sympathetic nervous system, leading to the release of oxytocin and subsequent analgesic effects .
Case Studies and Findings
- In behavioral studies using the tail-pinch test in mice, this compound demonstrated significant anti-nociceptive activity. The analgesic effect was shown to be reversible by naloxone, confirming its opioid-like action .
- A study indicated that this compound levels in different brain regions correlate with its analgesic effects, with higher concentrations found in areas associated with pain processing such as the midbrain and pons .
Neuroprotective Effects
This compound has been implicated in neuroprotection, particularly in conditions like Alzheimer's disease and inflammation. Its ability to modulate neuroinflammation offers potential therapeutic avenues.
Research Insights
- A study demonstrated that this compound derivatives could reduce leukocyte rolling in models of inflammation, suggesting a role in mitigating neuroinflammatory responses .
- Research has also indicated that this compound may influence neuronal survival pathways, thereby offering protective benefits against neurodegenerative processes .
Behavioral Modulation
This compound affects behavior by influencing neurotransmitter systems. It has been shown to reduce exploratory behavior in animal models, which may be linked to its action on monoaminergic systems.
Findings from Behavioral Studies
- Experiments involving rats and goldfish revealed that this compound administration led to decreased exploratory behavior, suggesting its role as a neuromodulator .
Development of Derivatives
The development of this compound derivatives aims to enhance its pharmacological properties, including increased stability and blood-brain barrier permeability.
Notable Derivatives
- Tyr-D-Arg : This derivative showed enhanced analgesic potency and duration compared to this compound itself, indicating potential for clinical applications .
- NMYR and Tyr-Arg-NH2 : These compounds have demonstrated significant analgesic activity while being resistant to enzymatic degradation, making them promising candidates for further development .
Clinical Implications
The applications of this compound extend into clinical settings, particularly concerning chronic pain management and neurodegenerative diseases.
Potential Clinical Applications
- This compound's involvement in pain modulation suggests it could serve as a therapeutic agent for chronic pain conditions.
- Its neuroprotective properties indicate potential use in treating neurodegenerative diseases like Alzheimer's, where inflammation plays a critical role .
Data Summary Table
Mechanism of Action
Kyotorphin exerts its effects by releasing met-enkephalin and stabilizing it from degradation. Met-enkephalin is an endogenous opioid peptide that binds to opioid receptors, producing analgesic effects. This compound does not directly interact with opioid receptors but acts as a neuromodulator, enhancing the release and stability of met-enkephalin . Additionally, this compound may interact with specific receptors on the postsynaptic membrane, contributing to its neuromodulatory properties .
Comparison with Similar Compounds
Kyotorphin is unique among neuroactive peptides due to its specific mechanism of action and its ability to release met-enkephalin. Similar compounds include:
Met-enkephalin: An endogenous opioid peptide that directly binds to opioid receptors.
Leu-enkephalin: Another endogenous opioid peptide with similar properties to met-enkephalin.
Endorphins: A group of endogenous peptides that produce analgesic effects by binding to opioid receptors.
This compound’s uniqueness lies in its ability to release and stabilize met-enkephalin without directly interacting with opioid receptors, distinguishing it from other opioid peptides .
Biological Activity
Kyotorphin (KTP), a dipeptide composed of L-Tyrosine and L-Arginine, was first isolated from bovine brain in the late 1970s. It has garnered attention due to its potential analgesic properties and its role as a neuropeptide within the central nervous system (CNS). This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, distribution in the brain, and implications for therapeutic applications.
Discovery and Structure
This compound is classified as an endogenous neuropeptide with opiate-like activity. Its structure allows it to interact with various neurotransmitter systems, contributing to its biological effects. The dipeptide's synthesis involves the enzymatic reaction of tyrosine and arginine, catalyzed by this compound synthetase, primarily found in specific brain regions such as the midbrain and medulla oblongata .
Distribution in the Brain
This compound is unevenly distributed across different brain regions, with significant concentrations found in:
Brain Region | Concentration (ng/g tissue) |
---|---|
Midbrain | 719.5 |
Pons and Medulla Oblongata | 556.5 |
Hypothalamus | 391.8 |
Cerebral Cortex | 367.1 |
Thalamus | 119.3 |
Cerebellum | 101.8 |
Hippocampus | 61.8 |
Striatum | 45.5 |
Dorsal Half of Spinal Cord | 405.1 |
Ventral Half of Spinal Cord | 230.2 |
This distribution pattern correlates with its proposed roles in pain modulation and other physiological processes .
The analgesic properties of this compound are primarily attributed to its interaction with opioid receptors and other neurotransmitter systems. While it exhibits weak binding affinity to opioid receptors, KTP is believed to exert its effects through alternative pathways, possibly involving the modulation of monoaminergic systems .
Case Studies on Analgesic Effects
- Direct CNS Administration : Studies have shown that KTP administered directly into the CNS produces potent analgesia in various pain models, including acute and chronic inflammatory pain .
- Systemic Administration Challenges : When administered systemically, KTP's analgesic effects are diminished due to its inability to cross the blood-brain barrier (BBB). This limitation has been addressed by developing derivatives such as KTP-NH₂, which exhibit enhanced lipophilicity and improved analgesic efficacy without significant toxicity .
- Behavioral Studies : Behavioral assessments in animal models indicate that KTP can reduce exploratory behavior, suggesting a role in modulating anxiety or stress responses mediated by monoamine systems .
Enzymatic Degradation and Stability
This compound is rapidly degraded by aminopeptidases present in various tissues, which poses challenges for its therapeutic use . Key findings include:
- KTPase Activity : Two distinct KTP-degrading enzymes have been identified in rat brain homogenates, with KTPase I accounting for approximately 95% of this activity .
- Inhibition Studies : The degradation can be inhibited by bestatin, allowing for prolonged action of KTP in experimental settings .
Pharmacological Potential and Future Directions
Research into this compound has highlighted its potential not only as an analgesic but also in modulating other physiological responses such as thermoregulation and stress response . Ongoing studies aim to explore:
- Novel Derivatives : The development of more stable analogs that can effectively cross the BBB.
- Mechanistic Insights : Further elucidation of KTP's mechanisms beyond opioid receptor interaction.
- Therapeutic Applications : Investigating KTP's role in treating conditions like chronic pain or stress-related disorders.
Q & A
Basic Research Questions
Q. What experimental models are most appropriate for studying kyotorphin's analgesic mechanisms in vivo?
this compound's antinociceptive effects are typically evaluated using rodent models, such as the paw pressure test (PPT) or hot-plate test. Acute intracerebroventricular (ICV) administration at doses ranging from 25–100 µg/rat demonstrates naloxone-reversible analgesia, suggesting opioid pathway involvement . Sub-chronic dosing (e.g., 100 µg/rat daily) may not alter baseline pain thresholds, necessitating careful timing and dose titration to avoid confounding results . Calcium-dependent in vitro assays using rat striatal tissue can further validate this compound-induced Met-enkephalin release .
Q. How can researchers reliably detect and quantify this compound in biological samples?
Liquid chromatography-mass spectrometry (LC-MS) with benzoyl chloride derivatization enables sensitive detection in human serum (e.g., 31 nM) and cerebrospinal fluid (CSF) . Protein precipitation is critical for serum analysis, while CSF may require alternative preprocessing. Researchers should validate methods using spike-and-recovery experiments to account for matrix effects .
Q. What are the primary methodological challenges in studying this compound's enzymatic degradation?
this compound is rapidly degraded by extracellular peptidases. To assess stability, use peptide analogs (e.g., glucose-conjugated derivatives) and in vitro models like intestinal transport assays. Mizuma et al. (2000) demonstrated that cyclic this compound analogs exhibit enhanced resistance to degradation compared to linear forms .
Advanced Research Questions
Q. How can contradictory findings on this compound's receptor interactions be resolved?
this compound lacks a confirmed receptor, yet its effects are naloxone-reversible. To address this, employ μ-opioid receptor (MOR) knockout models or competitive binding assays with selective antagonists (e.g., naltrindole for δ-opioid receptors). Molecular docking studies using MOR homology models may identify non-canonical binding sites . Additionally, investigate indirect mechanisms, such as this compound's role in enhancing endogenous enkephalin release via calcium-dependent pathways .
Q. What strategies improve this compound's blood-brain barrier (BBB) penetration for neuroprotective studies?
Structural modifications, such as conjugation with BBB-shuttling molecules (e.g., transferrin or cell-penetrating peptides), enhance bioavailability. For example, this compound-ibuprofen hybrids show improved BBB transit and reduced enzymatic degradation . In vivo imaging techniques (e.g., positron emission tomography with radiolabeled this compound) can quantify brain uptake efficiency .
Q. How do this compound's dual roles in analgesia and neurodegeneration intersect mechanistically?
this compound's proposed role as an Alzheimer's disease biomarker requires longitudinal studies comparing CSF/serum levels with amyloid-β or tau pathology . In vitro models (e.g., Aβ-treated neuronal cultures) can test this compound's neuroprotective effects via enkephalin-mediated anti-apoptotic pathways. Contrast these findings with behavioral assays in transgenic Alzheimer's mice to validate translational relevance .
Q. What statistical approaches are optimal for analyzing this compound's dose-dependent effects?
Use ANOVA with Bonferroni post hoc tests for multi-dose comparisons (e.g., 25, 50, 100 µg/rat). Non-parametric tests (e.g., Kruskal-Wallis) are suitable for non-normalized data, such as sub-chronic treatment outcomes . Power analysis should precede experiments to ensure sample sizes are sufficient for detecting subtle effect sizes in complex pathways.
Q. Methodological Considerations Table
Q. Key Research Gaps
- Receptor Identification : High-throughput screening or CRISPR-based gene editing to identify novel targets .
- Clinical Biomarker Utility : Multicenter studies to standardize this compound detection protocols in neurodegeneration .
- Enzymatic Stability : Proteomic profiling of this compound-degrading enzymes across tissues .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O4/c16-11(8-9-3-5-10(21)6-4-9)13(22)20-12(14(23)24)2-1-7-19-15(17)18/h3-6,11-12,21H,1-2,7-8,16H2,(H,20,22)(H,23,24)(H4,17,18,19)/t11-,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNRXNCCROJZFB-RYUDHWBXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)NC(CCCN=C(N)N)C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40221136 | |
Record name | Kyotorphin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40221136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Kyotorphin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005768 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
70904-56-2 | |
Record name | Kyotorphin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70904-56-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Kyotorphin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070904562 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Kyotorphin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40221136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | KYOTORPHIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02N30CW3X0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Kyotorphin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005768 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.